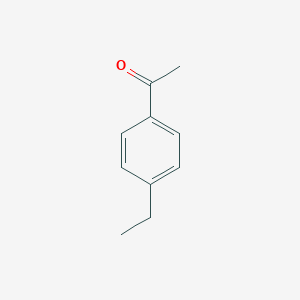

4'-Ethylacetophenone

Cat. No. B057664

Key on ui cas rn:

937-30-4

M. Wt: 148.2 g/mol

InChI Key: NODGRWCMFMEGJH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04499300

Procedure details

A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser, dropping funnel, and Dean-Stark trap was charged with 66.9 grams (0.45 mol) 4-ethylacetophenone, 62.1 grams (0.71 mol) morpholine, and 22.8 grams (0.71 mol) sulfur. The contents were heated to 135°-140° C. under nitrogen, in some cases with removal of water. After 3 hours, the mixture was cooled to about 40° C. and about 120 grams of a 20% aqueous sodium hydroxide solution was added with stirring. This mixture was then heated to reflux and stirred for about 9 hours. After the reaction mixture was cooled some of the morpholine and water were distilled off at 90-100 Torr. To the residue at 60° C. was added slowly with stirring 50 ml of concentrated hydrochloric acid brought to boiling and the hot reaction mass was stirred for about 1 hour. The solid, which is a mixture mainly of the formed acid and sulfur, was collected after cooling by filtration and subsequently extracted with a 15% aqueous solution of sodium bicarbonate. The filtrate then was heated to boiling, decolorized with carbon, filtered, and the procedure repeated with the filtrate. The solid was washed with hot water, and the combined filtrates were acidified with concentrated hydrochloric acid to precipitate the free 4-ethylbenzeneacetic acid which was collected by filtration. Comparison of experiments performed with and without water removal during the morpholine-sulfur stage is shown in Table 2.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](C(C)=O)=[CH:5][CH:4]=1.N1[CH2:17][CH2:16][O:15]CC1.[S].[OH-:19].[Na+]>O>[CH2:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:16]([OH:15])=[O:19])=[CH:5][CH:4]=1)[CH3:1] |f:3.4,^3:17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC1=CC=C(C=C1)C(=O)C

|

|

Name

|

|

|

Quantity

|

62.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

22.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for about 9 hours

|

|

Duration

|

9 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled off at 90-100 Torr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue at 60° C. was added slowly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring 50 ml of concentrated hydrochloric acid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the hot reaction mass was stirred for about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling by filtration

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subsequently extracted with a 15% aqueous solution of sodium bicarbonate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The filtrate then was heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with hot water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the free 4-ethylbenzeneacetic acid which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without water removal during the morpholine-sulfur stage

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |